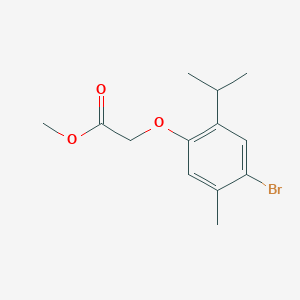![molecular formula C15H15N3OS B5674096 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5674096.png)
5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, also known as MTT, is a heterocyclic compound that has gained significant attention from the scientific community due to its diverse range of applications. MTT is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. In
Wirkmechanismus
The mechanism of action of 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, reduce blood glucose levels in diabetic models, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models and improve glucose tolerance in diabetic models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in lab experiments is its low toxicity and high selectivity for cancer cells. This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. One direction is to explore its potential as a therapeutic agent in other diseases such as Alzheimer's disease and cardiovascular disease. Another direction is to develop more efficient synthesis methods for this compound and its derivatives. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.
Synthesemethoden
5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be synthesized through a multicomponent reaction between 4-tert-butylbenzaldehyde, thiosemicarbazide, and 2-bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as acetonitrile. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In diabetes research, this compound has been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-15(2,3)11-6-4-10(5-7-11)8-12-13(19)18-14(20-12)16-9-17-18/h4-9H,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTMBZVRAZMWAP-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC=N3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

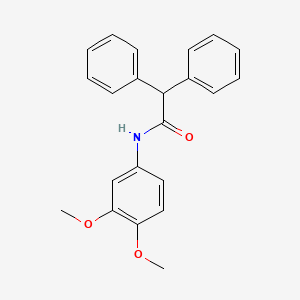
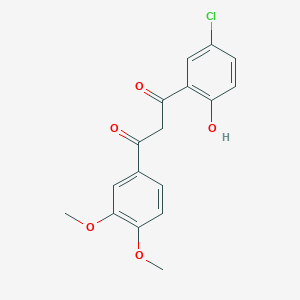
![ethyl 4-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5674037.png)
![6-(methoxymethyl)-N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5674040.png)
![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyran-2-carboxamide](/img/structure/B5674046.png)
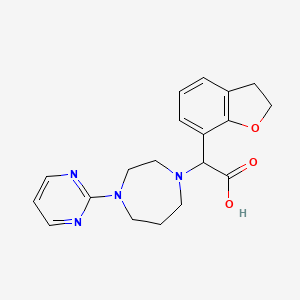
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-5-methoxypyridin-4-ol](/img/structure/B5674063.png)

![3-[4-(methylthio)-2-oxo-1(2H)-pyrimidinyl]propanoic acid](/img/structure/B5674079.png)
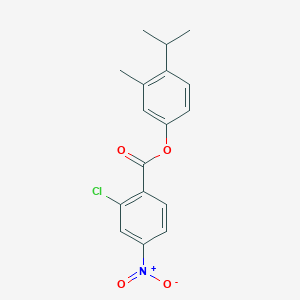
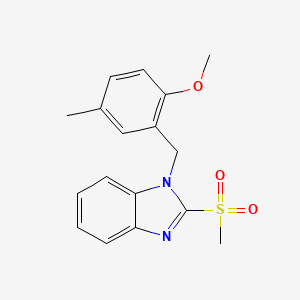
![6-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-benzimidazole-2-carboxamide](/img/structure/B5674106.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5674119.png)
